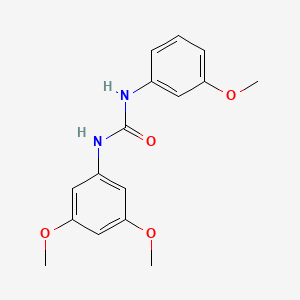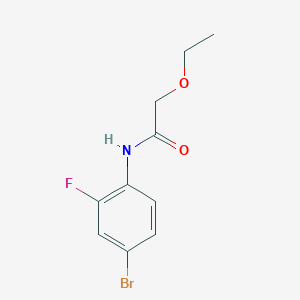![molecular formula C15H13BrClNO4S B4666143 N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine](/img/structure/B4666143.png)
N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine
Descripción general
Descripción
N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine, commonly known as BSG or NPS 2143, is a small molecule inhibitor of the calcium-sensing receptor (CaSR). It was first synthesized in 2004 by scientists at NPS Pharmaceuticals, Inc. BSG has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and cancer.
Mecanismo De Acción
N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine is a G protein-coupled receptor that is expressed in various tissues, including the parathyroid gland, kidney, and bone. N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine plays a critical role in regulating calcium homeostasis by sensing changes in extracellular calcium levels and modulating parathyroid hormone (PTH) secretion and calcium reabsorption in the kidney. BSG inhibits N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine by binding to the receptor and preventing its activation by extracellular calcium. This results in a decrease in PTH secretion and calcium reabsorption, leading to a decrease in serum calcium levels.
Biochemical and Physiological Effects:
BSG has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BSG inhibits N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine with high potency and selectivity. In vivo studies have demonstrated that BSG can effectively lower serum calcium levels in animal models of hypercalcemia. BSG has also been shown to have anabolic effects on bone, promoting bone formation and increasing bone mineral density.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BSG has several advantages as a research tool. It is a potent and selective inhibitor of N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine, making it a valuable tool for studying the role of N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine in various physiological processes. BSG is also relatively easy to synthesize and has good stability, making it a viable candidate for large-scale production. However, there are also some limitations to using BSG in lab experiments. BSG has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. BSG also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on BSG. One area of interest is the potential therapeutic applications of BSG in various diseases, including osteoporosis, hyperparathyroidism, and cancer. Another area of interest is the development of more potent and selective N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine inhibitors based on the structure of BSG. Finally, there is a need for further research on the biochemical and physiological effects of BSG, particularly with regard to its effects on bone metabolism and calcium homeostasis.
Conclusion:
In conclusion, BSG is a small molecule inhibitor of the calcium-sensing receptor that has been extensively studied for its potential therapeutic applications in various diseases. BSG inhibits N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine by binding to the receptor and preventing its activation by extracellular calcium, leading to a decrease in serum calcium levels. BSG has several advantages as a research tool, including its potency and selectivity, but also has some limitations, including poor solubility and short half-life. There are several future directions for research on BSG, including its potential therapeutic applications and the development of more potent and selective N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine inhibitors.
Aplicaciones Científicas De Investigación
BSG has been extensively studied for its potential therapeutic applications in various diseases. In particular, BSG has been shown to be a potent inhibitor of N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine, a receptor that plays a critical role in regulating calcium homeostasis in the body. By inhibiting N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine, BSG has the potential to treat diseases such as osteoporosis, hyperparathyroidism, and cancer.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO4S/c16-12-3-7-14(8-4-12)23(21,22)18(10-15(19)20)9-11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRIIEHTPSLCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4666066.png)
![2-{2-[(3-acetylphenyl)amino]-2-oxoethoxy}-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B4666083.png)
![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4666087.png)
![1-(2-amino-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrochloride](/img/structure/B4666089.png)
![2-[(2-amino-2-oxoethyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4666090.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B4666105.png)

![4-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4666117.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4666118.png)


![4-methyl-3-(2-phenylethyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4666152.png)
![N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4666158.png)
